4-benzylphenyl 4-chloro-3-nitrobenzoate
Overview
Description
4-Benzylphenyl 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further substituted with a chloro and nitro group on the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylphenyl 4-chloro-3-nitrobenzoate typically involves a multi-step process. One common method is the esterification of 4-chloro-3-nitrobenzoic acid with 4-benzylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzylphenyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-Benzylphenyl 4-chloro-3-aminobenzoate.
Substitution: 4-Benzylphenyl 4-substituted-3-nitrobenzoate.
Hydrolysis: 4-Chloro-3-nitrobenzoic acid and 4-benzylphenol.
Scientific Research Applications
4-Benzylphenyl 4-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural features.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-benzylphenyl 4-chloro-3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: A precursor in the synthesis of 4-benzylphenyl 4-chloro-3-nitrobenzoate.
4-Benzylphenol: Another precursor used in the synthesis.
Ethyl 4-chloro-3-nitrobenzoate: Similar in structure but with an ethyl ester instead of a benzyl ester.
Uniqueness
This compound is unique due to the combination of its benzyl and phenyl groups, which can impart specific chemical and physical properties. The presence of both chloro and nitro groups allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(4-benzylphenyl) 4-chloro-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4/c21-18-11-8-16(13-19(18)22(24)25)20(23)26-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHASWBVXWAKHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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